Cas no 22526-46-1 ((S)-3-Methyl-2-butanamine)

(S)-3-Methyl-2-butanamine structure
(S)-3-Methyl-2-butanamine structure
Product name:(S)-3-Methyl-2-butanamine
CAS No:22526-46-1
MF:C5H13N
Molecular Weight:87.16342
MDL:MFCD01075732
CID:52091
PubChem ID:6999788

(S)-3-Methyl-2-butanamine 化学的及び物理的性質

名前と識別子

    • (S)-(+)-3-Methyl-2-butylamine
    • (S)-(+)-2-Amino-3-methylbutane
    • (S)-4-methyl-3-pentylamine
    • (R)-(-)-2-amino-3-methylbutane
    • (R)-(-)-3-methyl-2-butylamine
    • (R)-(-)-3-methylbutan-2-amine
    • (R)-1,2-dimethylpropylamine
    • (R)-2-amino-3-methylbutane
    • 03198_FLUKA
    • 5-Azacytidine
    • 91936_FLUKA
    • AC1OE5NW
    • AC1Q1NQN
    • AG-E-64302
    • CTK3J0324
    • R-(-)-3-methyl-2-butylamine
    • 3-Methyl-2-butylamine, (2S)-
    • 2-Butanamine, 3-methyl-, (2S)-
    • (s)-2-amino-3-methylbutane
    • JOZZAIIGWFLONA-YFKPBYRVSA-N
    • (S)-(+)-2-Amino-3-methylbutane, >=98.0% (GC)
    • (s)-(+)-3-methyl-2-butyl-amine
    • (S)-1,2-dimethylpropylamine
    • A12293
    • (S)-3-methyl-2-butylamine
    • J60.644H
    • (2S)-3-methyl-2-butanamine
    • 22526-46-1
    • (S)-(+)-2-Amino-3-methylbutane, 98+%, ee 99%
    • J-014752
    • MFCD01075732
    • 1,2-Dimethylpropylamine, (S)-
    • (S)-3-methylbutan-2-amine
    • AKOS015841166
    • (S)-(+)-2-Amino-3-methylbutane, ChiPros(R), produced by BASF
    • (S)-3-Methylbutane-2-amine
    • EN300-89230
    • (2S)-3-methylbutan-2-amine
    • Q27256184
    • Propylamine, 1,2-dimethyl-, (S)-
    • UNII-32QJA2ZJ2A
    • (1S)-1,2-Dimethylpropylamine
    • 32QJA2ZJ2A
    • DTXSID80426446
    • (S)-3-Methyl-2-butanamine
    • MDL: MFCD01075732
    • インチ: 1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
    • InChIKey: JOZZAIIGWFLONA-YFKPBYRVSA-N
    • SMILES: CC(C)[C@H](C)N
    • BRN: 1718797

計算された属性

  • 精确分子量: 87.10489
  • 同位素质量: 87.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 32.9
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 1
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 0.746
  • Boiling Point: 85-87°C
  • フラッシュポイント: <21°C
  • Refractive Index: 1.405
  • PSA: 26.02
  • LogP: 1.68990
  • 比旋光度: 5.3 º (neat)
  • 敏感性: Air Sensitive

(S)-3-Methyl-2-butanamine Security Information

  • 危険物輸送番号:UN 2733
  • WGKドイツ:3
  • 危険カテゴリコード: R11;R20/21/22;R35
  • セキュリティの説明: S26;S36/37/39;S45
  • FLUKA BRAND F CODES:10-34
  • RTECS号:UI1100000
  • 危険物標識: F C
  • 包装グループ:II
  • HazardClass:3
  • 安全术语:S26;S36/37/39;S45
  • Risk Phrases:R11;R20/21/22;R35
  • 包装カテゴリ:II

(S)-3-Methyl-2-butanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M332838-2.5g
(S)-3-Methyl-2-butanamine
22526-46-1
2.5g
$592.00 2023-05-17
TRC
M332838-5g
(S)-3-Methyl-2-butanamine
22526-46-1
5g
$1126.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S30720-5g
(2S)-3-methylbutan-2-amine
22526-46-1
5g
¥5188.0 2021-09-07
TRC
M332838-1g
(S)-3-Methyl-2-butanamine
22526-46-1
1g
$ 235.00 2022-06-03
Enamine
EN300-89230-0.05g
(2S)-3-methylbutan-2-amine
22526-46-1
0.05g
$727.0 2023-09-01
Enamine
EN300-89230-5.0g
(2S)-3-methylbutan-2-amine
22526-46-1
5.0g
$3557.0 2023-02-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L16332-5g
(S)-(+)-2-Amino-3-methylbutane, ChiPros?, 98+%, ee 99%
22526-46-1 ee 99%
5g
¥1934.00 2023-02-07
Chemenu
CM329355-25g
(2S)-3-methylbutan-2-amine
22526-46-1 95%+
25g
$1380 2022-06-11
TRC
M332838-1000mg
(S)-3-Methyl-2-butanamine
22526-46-1
1g
$287.00 2023-05-17
Enamine
EN300-89230-10g
(2S)-3-methylbutan-2-amine
22526-46-1
10g
$6933.0 2023-09-01

(S)-3-Methyl-2-butanamine 関連文献

(S)-3-Methyl-2-butanamineに関する追加情報

Chemical Profile of (S)-3-Methyl-2-butanamine (CAS No. 22526-46-1)

(S)-3-Methyl-2-butanamine, identified by its CAS number 22526-46-1, is a chiral amine compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, belonging to the class of secondary amines, exhibits a unique stereochemical configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The enantiomeric purity and structural integrity of this compound are critical factors that influence its applicability in drug development and industrial processes.

The< strong> stereochemistry of (S)-3-Methyl-2-butanamine is defined by its (S)-configuration at the chiral center, which is typically determined using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. This specific arrangement of atoms imparts distinct chemical properties to the molecule, making it an attractive candidate for applications in asymmetric synthesis and catalysis. The compound's ability to act as a building block in the construction of more complex molecules has been extensively studied, particularly in the context of developing novel therapeutic agents.

In recent years, there has been a surge in research focused on the pharmacological potential of chiral amines like (S)-3-Methyl-2-butanamine. These compounds are often integral to the structure of drugs that target various biological pathways, including neurotransmitter systems and metabolic pathways. For instance, studies have demonstrated that derivatives of this compound exhibit properties that make them promising candidates for treating neurological disorders and inflammatory conditions. The precise stereochemical control over the synthesis of these derivatives is essential to ensure their efficacy and minimize potential side effects.

The< strong> synthetic methodologies employed in the preparation of (S)-3-Methyl-2-butanamine have evolved significantly, reflecting advancements in organic chemistry and process chemistry. Modern synthetic routes often utilize enzymatic resolutions or chiral auxiliary-assisted strategies to achieve high enantiomeric purity. These methods not only enhance the yield and efficiency of production but also contribute to more sustainable chemical processes by reducing waste and minimizing environmental impact. The development of green chemistry principles has further driven innovation in the synthesis of this compound, ensuring that it meets both industrial and regulatory standards.

One of the most compelling aspects of (S)-3-Methyl-2-butanamine is its role as an intermediate in the production of fine chemicals and pharmaceuticals. Its structural features allow it to serve as a precursor for more complex molecules, enabling chemists to design and synthesize novel compounds with tailored biological activities. This versatility has made it a staple in research laboratories and pharmaceutical companies alike, where it is used to develop new drugs targeting a wide range of diseases.

The< strong> analytical characterization of (S)-3-Methyl-2-butanamine is another critical area of study. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and other advanced analytical techniques are employed to confirm the identity, purity, and stereochemical configuration of the compound. These analyses are crucial for ensuring that the material meets the stringent requirements for use in pharmaceutical applications. Additionally, stability studies under various conditions are conducted to assess the compound's shelf life and storage requirements, which are essential for industrial-scale production and commercialization.

In conclusion, (S)-3-Methyl-2-butanamine (CAS No. 22526-46-1) represents a significant advancement in chiral chemistry and pharmaceutical development. Its unique stereochemical properties, coupled with its role as a versatile intermediate, make it an indispensable tool for researchers and industry professionals. As our understanding of molecular structure-function relationships continues to grow, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine and biotechnology.

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